molecular formula C14H16N2O4 B8394128 7-methoxy-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4(3H)-one

7-methoxy-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4(3H)-one

Cat. No. B8394128
M. Wt: 276.29 g/mol
InChI Key: DEFZUCSWNGOBBA-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

A mixture of 7-methoxy-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4(3H)-one (0.60 g, 2.17 mmol), POCl3 (0.5 mL), and N,N-diisopropylethylamine (1.5 mL) in ClCH2CH2Cl (6 mL) was heated at 100° C. for 4 hours. After the solvent and reagents were evaporated under reduced pressure, toluene was added to the residue, and the solution was evaporated under reduced pressure. The residue was dried under vacuum to afford 4-chloro-7-methoxy-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline as a brown solid. LC-MS (ESI) m/z 295 (M+H)+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[NH:8][CH:9]=[N:10]2)=[C:5]([O:14][CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:4]=1.O=P(Cl)(Cl)[Cl:23].C(N(CC)C(C)C)(C)C>C(Cl)CCl>[Cl:23][C:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[O:14][CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[N:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
COC1=CC(=C2C(NC=NC2=C1)=O)OC1CCOCC1
Name
Quantity
0.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent and reagents were evaporated under reduced pressure, toluene
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=CC(=C12)OC1CCOCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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